Isopentane

Thermodynamics Foam Blowing Refrigeration

Isopentane (2-methylbutane) is a branched C5 isomer critical for precision applications where n-pentane's higher boiling point or linear shape fails. Direct substitution alters foam cell structure, adsorption selectivity, or thermodynamic efficiency. - **Polyurethane foams:** Blended with cyclopentane for rapid, uniform vaporization and stable cell formation. - **ORC systems (R601a):** Optimal boiling point (27.8-30°C) for 170-240°C waste heat recovery. - **High-octane gasoline:** RON 93.0 vs n-pentane's 61.8; eliminates problematic additives. Available in research to bulk quantities with same-day dispatch.

Molecular Formula C5H12
C5H12
(CH3)2-CH-CH2-CH3
Molecular Weight 72.15 g/mol
CAS No. 102056-77-9
Cat. No. B10822259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentane
CAS102056-77-9
Molecular FormulaC5H12
C5H12
(CH3)2-CH-CH2-CH3
Molecular Weight72.15 g/mol
Structural Identifiers
SMILESCCC(C)C
InChIInChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
InChIKeyQWTDNUCVQCZILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
In water, 48 mg/L at 25 °C
In water, 49.6 mg/L at 25 °C
Insoluble in water
Miscible with alcohol, ether
Soluble in hydrocarbons, oils, ether;  very slightly soluble in alcohol
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Isopentane Technical Baseline and Procurement Insights


Isopentane (2-methylbutane) is a branched C5 hydrocarbon (C5H12) and one of three structural isomers of pentane, alongside n-pentane and neopentane [1]. The CAS number 102056-77-9 is a historical or alternate identifier for this compound; the primary and most widely referenced CAS registry number is 78-78-4 [2]. Isopentane is a colorless, volatile liquid at room temperature with a boiling point of 27.8–30°C, lower than that of its straight-chain analog n-pentane (36.1°C) due to its branched molecular structure, which reduces intermolecular forces [3]. This fundamental difference in molecular architecture drives significant divergence in physical properties, reactivity, and industrial utility, making direct substitution with other pentane isomers or alternative hydrocarbons impractical in precision applications.

Isopentane Substitution Risks vs. Other C5 Alkanes


The pentane isomer family exhibits a classic structure-property relationship where branching dramatically alters key performance metrics. While n-pentane, isopentane, and neopentane share the identical molecular formula (C5H12), their divergent physical properties—particularly boiling point, vapor pressure, and molecular shape—preclude simple one-for-one interchange in processes optimized for a specific isomer [1]. For instance, isopentane's branched structure confers a lower boiling point (27.8°C) and higher vapor pressure than n-pentane (36.1°C), which directly impacts evaporation rate and foaming kinetics in polymer processing [2]. Furthermore, in catalytic and separation processes, the linear shape of n-pentane versus the compact, branched shape of isopentane results in dramatically different adsorption behaviors on zeolites and MOFs, with selectivity factors exceeding 50 in some systems [3]. Substituting isopentane with n-pentane in a refrigerant blend or blowing agent formulation would alter the system's thermodynamic performance, potentially compromising efficiency, cell structure, or safety. Therefore, procurement decisions must be based on quantifiable performance data specific to the target isomer, as detailed in the evidence guide below.

Isopentane Differentiation Evidence vs. Other Pentane Isomers


Boiling Point and Vapor Pressure Advantage Over n-Pentane

The boiling point of isopentane is 27.8–30°C, compared to 36.1°C for n-pentane, a difference of approximately 8.3°C [1]. This lower boiling point translates to a higher vapor pressure at a given temperature. For example, at 20°C, isopentane exhibits a vapor pressure of 11.17 psi, whereas n-pentane's vapor pressure is lower [2]. This differential is critical in applications where rapid volatilization is required, such as in physical foaming processes where the blowing agent must vaporize quickly to create a uniform cell structure .

Thermodynamics Foam Blowing Refrigeration Solvent Evaporation

Octane Rating Advantage vs. n-Pentane

Isopentane possesses a Research Octane Number (RON) of 93.0 and a Motor Octane Number (MON) of 89.7, whereas n-pentane exhibits a significantly lower RON of 61.8 and MON of 63.2 [1]. This stark difference, exceeding 30 points, directly influences the anti-knock properties of gasoline blends. The higher octane rating of isopentane makes it a valuable blending component for producing high-octane gasoline, whereas n-pentane's low octane number limits its direct use in premium fuel applications [2].

Fuel Additives Gasoline Blending Refining Octane Enhancement

Adsorption Selectivity on ZIF-8: n-Pentane over Isopentane

In a binary breakthrough experiment using zeolitic imidazolate framework-8 (ZIF-8) as an adsorbent at 363 K and a partial pressure of 7 kPa, the adsorption selectivity for n-pentane over isopentane reached a maximum value of 55 [1]. This means that ZIF-8 preferentially adsorbs the linear n-pentane molecule 55 times more strongly than the branched isopentane molecule under these conditions. Additionally, the equilibrium adsorption capacity at 303 K and 9.7 kPa was 0.2504 g/g for n-pentane compared to 0.1439 g/g for isopentane, and the adsorption rate constant for n-pentane (0.0019–0.0326 s⁻¹) was significantly higher than for isopentane (0.0007–0.0036 s⁻¹) [1].

Adsorption Separation MOFs Petrochemical Processing

Thermodynamic Stability Advantage Over n-Pentane

Thermodynamic calculations indicate that isopentane is more stable than n-pentane by 1.8 kcal/mol, while neopentane is even more stable by 5 kcal/mol [1]. This stability difference arises from the lower heat of formation and heat of combustion of the branched isomers due to reduced steric strain and more favorable electron distribution [1]. In practical terms, this suggests isopentane may exhibit slightly greater thermal stability and lower reactivity in certain high-temperature or oxidative environments compared to the linear n-pentane.

Thermodynamics Chemical Stability Computational Chemistry Process Safety

Density and Volatility vs. n-Pentane

At 20°C, the density of isopentane is approximately 0.620 g/mL, while n-pentane exhibits a density of 0.626 g/mL [1]. Although the absolute difference is small, the lower density of isopentane is a direct consequence of its branched molecular structure, which prevents efficient packing in the liquid phase [2]. This property, combined with its lower boiling point, contributes to isopentane's higher volatility and faster evaporation rate compared to n-pentane.

Physical Properties Fluid Mechanics Formulation Solvent Selection

Enhanced Foam Cell Structure Stability vs. Cyclopentane

In polyurethane and polystyrene foam production, isopentane is often blended with cyclopentane to leverage the distinct advantages of each isomer. Cyclopentane provides superior insulation performance due to its lower gas-phase thermal conductivity, but isopentane's lower boiling point (27.8°C vs. 49.3°C) and higher vapor pressure lead to more complete and rapid evaporation during the foaming process [1]. This enhanced evaporation contributes to improved cell structure stability and uniformity, mitigating issues like cell collapse or irregularity that can arise from the slower vaporization and potential condensation of higher-boiling cyclopentane . The result is a foam with more consistent mechanical properties and dimensional stability [2].

Foam Blowing Polyurethane Polystyrene Insulation Cell Morphology

Isopentane Industrial Application Scenarios


High-Octane Gasoline Blending Component

Isopentane's high Research Octane Number of 93.0, compared to n-pentane's 61.8, makes it a premium blending component for producing high-octane gasoline [1]. Refineries specifically seek isopentane-rich streams to meet stringent fuel specifications without relying on more expensive or environmentally problematic additives. This application directly leverages the 31-point RON advantage quantified in Section 3.

Polyurethane and Polystyrene Foam Co-Blowing Agent

Isopentane is strategically used in blends with cyclopentane for manufacturing rigid polyurethane foams for refrigeration and construction insulation. Its lower boiling point and higher vapor pressure promote rapid, uniform vaporization, improving foam cell structure stability and mitigating the condensation issues associated with cyclopentane . This application is supported by the boiling point and vapor pressure evidence in Section 3.

ORC Working Fluid for Waste Heat Recovery

Isopentane (designated as R601a) is a suitable working fluid for Organic Rankine Cycles operating with low-to-medium temperature heat sources (e.g., 170–240°C geothermal or waste heat). Its thermodynamic properties, particularly its boiling point and critical parameters, are well-suited for these temperature ranges [2]. While not always the absolute top performer in every metric, isopentane offers a favorable balance of thermodynamic efficiency and cost, making it a viable and commonly analyzed candidate in ORC system design and optimization studies [3].

n-Pentane Separation via ZIF-8 Adsorption

The substantial adsorption selectivity (up to 55x) of ZIF-8 for n-pentane over isopentane at 363 K enables efficient separation of these isomers from light naphtha feedstocks [4]. This process is crucial for upgrading the value of refinery streams by isolating high-octane isopentane for gasoline blending and linear n-pentane for ethylene feedstock or solvent applications. This application scenario is directly derived from the adsorption selectivity evidence presented in Section 3.

Low-Temperature Laboratory Solvent and Extraction

Isopentane's lower boiling point (27.8–30°C) compared to n-pentane (36.1°C) makes it a preferred solvent in specific laboratory and industrial extraction processes where rapid evaporation at room temperature or gentle heating is required [5]. For example, it is used in cryogenic applications, as a solvent in some polymerization catalyst systems, and in specialized extraction processes where minimal thermal degradation of the product is desired.

Technical Documentation Hub

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